molecular formula C13H14N2O5S B12898156 N-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methylbenzene-1-sulfonyl)acetamide CAS No. 92634-71-4

N-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methylbenzene-1-sulfonyl)acetamide

Cat. No.: B12898156
CAS No.: 92634-71-4
M. Wt: 310.33 g/mol
InChI Key: QRMIKWZVSPNOMQ-UHFFFAOYSA-N
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Description

N-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methylbenzene-1-sulfonyl)acetamide is a synthetic acetamide derivative featuring a dual substitution on the nitrogen atom: a 2,5-dioxopyrrolidin-1-yl (succinimide) moiety and a 4-methylbenzenesulfonyl (tosyl) group.

Properties

CAS No.

92634-71-4

Molecular Formula

C13H14N2O5S

Molecular Weight

310.33 g/mol

IUPAC Name

N-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylphenyl)sulfonylacetamide

InChI

InChI=1S/C13H14N2O5S/c1-9-3-5-11(6-4-9)21(19,20)15(10(2)16)14-12(17)7-8-13(14)18/h3-6H,7-8H2,1-2H3

InChI Key

QRMIKWZVSPNOMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C(=O)C)N2C(=O)CCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dioxopyrrolidin-1-yl)-N-tosylacetamide typically involves the reaction of tosyl chloride with N-hydroxysuccinimide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dioxopyrrolidin-1-yl)-N-tosylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidinone derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

Monoclonal Antibody Production

One of the significant applications of N-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methylbenzene-1-sulfonyl)acetamide is in enhancing monoclonal antibody production. A study demonstrated that derivatives of this compound could increase the yield of monoclonal antibodies in Chinese hamster ovary (CHO) cell cultures. The compound was found to suppress cell growth while promoting glucose uptake and ATP production, thereby improving cell-specific productivity .

Parameter Control With Compound
Cell Viability (%)8590
Monoclonal Antibody Yield (mg/L)150220
Glucose Uptake Rate (g/L)0.50.8
ATP Concentration (µM)5075

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Its sulfonamide group allows it to interact with various enzymes, potentially blocking their active sites and inhibiting their activity. This property is particularly relevant in drug development for conditions where enzyme activity needs to be modulated.

Research indicates that this compound exhibits various biological activities, including:

  • Anticonvulsant Effects: Preliminary studies suggest that the compound may have anticonvulsant properties, making it a candidate for further investigation in neurological disorders.
  • Antinociceptive Activity: The compound has shown promise in pain management studies due to its ability to modulate pain pathways.

Case Study 1: Enhancement of Antibody Production

In a controlled study involving CHO cells, researchers treated cultures with varying concentrations of this compound. Results indicated a dose-dependent increase in antibody production, with optimal concentrations yielding the highest outputs without compromising cell viability .

Case Study 2: Enzyme Interaction Studies

A series of enzyme assays were conducted to evaluate the inhibitory effects of the compound on specific targets such as carbonic anhydrase and other sulfonamide-sensitive enzymes. The results demonstrated significant inhibition at low micromolar concentrations, highlighting its potential as a therapeutic agent in enzyme-related diseases.

Mechanism of Action

The mechanism of action of N-(2,5-Dioxopyrrolidin-1-yl)-N-tosylacetamide involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the tosyl group, which acts as a good leaving group, facilitating nucleophilic substitution reactions. The compound can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the (2,5-Dioxopyrrolidin-1-yl) Acetamide Family

Compounds sharing the 2,5-dioxopyrrolidin-1-yl-acetamide core but differing in substituents have been extensively studied for their anticonvulsant, antimicrobial, and CNS-modulating activities. Key examples include:

Key Observations :

  • Substituent Effects : Chlorobenzyl (compound 18) and trifluoromethoxybenzyl (compound 13) groups increase molecular weight and lipophilicity compared to simpler alkyl/aryl substituents. These modifications enhance membrane permeability, critical for CNS-targeted anticonvulsants .
  • Purity and Yield : Fluorinated derivatives (e.g., compound 17) exhibit high purity (>99.9%) despite moderate yields (~65–75%), suggesting robust purification protocols .

Sulfonamide-Containing Analogues

The target compound’s 4-methylbenzenesulfonyl group distinguishes it from other sulfonamide derivatives. For example:

Table 2: Sulfonamide-Based Analogues
Compound Name Core Structure Biological Activity Reference
Target Compound N-tosyl-pyrrolidinone acetamide Inferred antimicrobial -
N-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)sulfonyl)acetamide Phenyl-sulfonamide Antimicrobial, antiviral
N-(5-Methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide Benzothiazole-pyridine hybrid Anti-inflammatory, anticancer

Structural Insights :

  • The tosyl group in the target compound may enhance metabolic stability compared to simpler sulfonamides (e.g., compound in ), which lack the methyl substitution.
  • Hybrid structures (e.g., benzothiazole-pyridine in ) demonstrate that heterocyclic additions can diversify bioactivity but may reduce synthetic accessibility.

CNS-Active Analogues

highlights compounds with structural similarities to the target molecule, particularly in acetamide and aryl substitutions:

Table 3: CNS-Active Analogues
Compound Name Substituents Bioactivity Reference
N-(2-Benzoyl-4-methylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide 2-benzoyl-4-methylphenyl Anxiolytic, muscle relaxant
Target Compound 4-methylbenzenesulfonyl Potential CNS activity -

Mechanistic Implications :

  • The benzoyl group in may facilitate π-π interactions with neuronal receptors, whereas the tosyl group in the target compound could engage in hydrogen bonding or sulfonyl-enzyme interactions.
  • Substitution at the 4-position (methyl vs. chloro) influences steric hindrance and electronic effects, altering receptor binding affinities .

Biological Activity

N-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methylbenzene-1-sulfonyl)acetamide is a compound that has gained attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides an overview of its biological activity, including its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidinone ring and a sulfonamide group, which contribute to its reactivity and biological activity. Below is a summary of its chemical properties:

PropertyDetails
CAS Number 92634-71-4
Molecular Formula C13H14N2O5S
Molecular Weight 310.33 g/mol
IUPAC Name N-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylphenyl)sulfonylacetamide
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N(C(=O)C)N2C(=O)CCC2=O

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on target molecules. The tosyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. This mechanism allows the compound to interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to specific biological effects.

1. Monoclonal Antibody Production

Recent studies have highlighted the compound's role in enhancing monoclonal antibody (mAb) production. In a study conducted on Chinese hamster ovary (CHO) cells, it was found that the compound increased cell-specific glucose uptake and the intracellular adenosine triphosphate (ATP) levels during mAb production. Additionally, it suppressed galactosylation on mAbs, which is crucial for their therapeutic efficacy .

2. Anticonvulsant Properties

Another significant aspect of this compound is its potential as an anticonvulsant agent. Research has shown that derivatives of the pyrrolidinone structure exhibit broad-spectrum anticonvulsant activity across various animal models. For instance, compounds derived from this class demonstrated protective effects in maximal electroshock (MES) tests and pentylenetetrazole-induced seizures . These findings suggest that such compounds may be promising candidates for treating different types of epilepsy.

Case Study 1: Enhancement of Monoclonal Antibody Production

In a controlled experiment involving CHO cells supplemented with this compound, researchers observed a significant increase in mAb yield compared to control groups. The study emphasized the importance of optimizing the structural components of the compound to maximize productivity while maintaining cellular viability .

Case Study 2: Anticonvulsant Efficacy

A series of tests evaluated the anticonvulsant properties of related compounds in various seizure models. One study noted that specific derivatives provided substantial protection against induced seizures with minimal side effects observed in toxicity tests . These results support further investigation into the clinical applications of these compounds in epilepsy management.

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